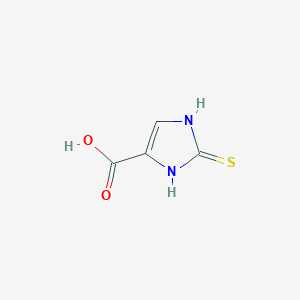

2-Mercapto-1H-imidazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1,3-dihydroimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c7-3(8)2-1-5-4(9)6-2/h1H,(H,7,8)(H2,5,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWUKJOVARUSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222346 | |

| Record name | 2,3-Dihydro-2-thioxo-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25271-85-6 | |

| Record name | 2,3-Dihydro-2-thioxo-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25271-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-thioxo-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Mercapto 1h Imidazole 5 Carboxylic Acid and Its Derivatives

Classical and Conventional Approaches

Traditional methods for the synthesis of 2-mercaptoimidazoles have been well-established for decades, offering reliable, albeit sometimes harsh, routes to these compounds. These approaches often involve cyclocondensation reactions or modifications of pre-existing imidazole (B134444) rings.

The Markwald synthesis is a cornerstone in imidazole chemistry, providing a direct route to 2-thiol substituted imidazoles. researchgate.net The fundamental reaction involves the condensation of an α-amino ketone or α-amino aldehyde with a thiocyanate (B1210189) salt, typically potassium or ammonium (B1175870) thiocyanate, under acidic conditions. researchgate.netchemicalbook.com

The process begins with the reaction between an α-amino carbonyl compound and a thiocyanate. For instance, the synthesis of a generic 2-mercaptoimidazole (B184291) can be achieved by heating aminoacetaldehyde dimethylacetal with potassium thiocyanate in the presence of hydrochloric acid. chemicalbook.com A similar foundational approach involves the reaction of α-amino ketones with potassium thiocyanate to yield 2-thiol substituted imidazoles. researchgate.net A related patent describes the synthesis of a 1-phenyl-2-mercapto-5-carbethoxyimidazole intermediate by reacting a derivative of N-phenylglycine with sodium thiocyanate in an acidic medium, which is then hydrolyzed to the corresponding carboxylic acid. google.com

The general mechanism involves the formation of an intermediate thiourea (B124793) from the amine and thiocyanate, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen onto the carbonyl carbon, and subsequent dehydration to form the aromatic imidazole ring. The versatility of this method allows for the introduction of various substituents on the imidazole ring by selecting appropriately substituted α-amino carbonyl precursors.

Table 1: Examples of Markwald-type Synthesis for 2-Mercaptoimidazole Precursors Data compiled from multiple sources.

| Starting Material (α-Amino Carbonyl) | Thiocyanate Source | Product | Reference |

| Aminoacetaldehyde dimethylacetal | Potassium thiocyanate | Imidazole-2-thiol | chemicalbook.com |

| Sodium enolate of N-formyl-N-phenyl-C-formylglycine ethyl ester | Sodium thiocyanate | 1-phenyl-2-mercapto-5-carbethoxyimidazole | google.com |

Building upon pre-formed imidazole rings is another conventional strategy. These condensation reactions typically involve activating a functional group on the imidazole precursor to facilitate coupling with another molecule. The direct reaction of a carboxylic acid with an amine to form an amide bond, for example, is generally challenging due to acid-base neutralization, which forms an unreactive carboxylate salt. libretexts.org Therefore, heating the ammonium carboxylate salt above 100°C to drive off water is often required. libretexts.org

Alternatively, the carboxylic acid can be "activated" by converting it into a more reactive derivative, such as an acid chloride or ester, which can then react with a nucleophile. nih.gov Condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to facilitate this coupling by converting the carboxylic acid into a reactive intermediate with a good leaving group. libretexts.org While these are general principles of condensation reactions, their application to modify imidazole precursors is a key strategy. For instance, a 5-substituted 2-chloromethyl benzimidazole (B57391) can be coupled with 2-mercapto-N-methyl imidazole to synthesize new benzimidazole derivatives, demonstrating a condensation reaction where a leaving group on one precursor is displaced by a nucleophilic atom on another. semanticscholar.org

Decarboxylation offers a straightforward method to synthesize 2-mercaptoimidazoles from their 5-carboxy analogs. This process involves heating a 2-mercapto-5-carboxyimidazole to a temperature above its melting point, leading to the liberation of carbon dioxide and the formation of the desired 2-mercaptoimidazole. google.com

The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition of the mercaptoimidazole product at the high temperatures required for decarboxylation (e.g., around 240°C). google.com This method has been successfully applied to prepare various N-substituted 2-mercaptoimidazoles. For example, 1-cyclohexyl-2-mercapto-5-imidazolecarboxylic acid can be effectively decarboxylated by heating to yield 1-cyclohexyl-2-mercaptoimidazole. google.com It is noteworthy that while some imidazole carboxylic acids undergo decarboxylation readily, others can be surprisingly stable, requiring prolonged heating at high temperatures. nih.gov The stability can be influenced by the position of the carboxyl group and other substituents on the imidazole ring. nih.govresearchgate.net

Table 2: Decarboxylation of 2-Mercapto-5-imidazolecarboxylic Acid Derivatives Data sourced from a U.S. Patent. google.com

| Starting Material | Reaction Temperature | Product |

| 1-phenyl-2-mercapto-5-imidazolecarboxylic acid | ~240-250°C | 1-phenyl-2-mercaptoimidazole |

| 1-cyclohexyl-2-mercapto-5-imidazolecarboxylic acid | ~240°C | 1-cyclohexyl-2-mercaptoimidazole |

| 1-methyl-2-mercapto-5-carboxyimidazole | 230-270°C | 1-methyl-2-mercaptoimidazole |

Advanced and Modern Synthetic Strategies

Modern synthetic chemistry prioritizes efficiency, milder reaction conditions, and the reduction of waste. In the context of 2-mercaptoimidazole synthesis, this has led to the development of one-pot reactions and catalytic approaches that offer significant advantages over classical methods.

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, represents a significant advance in efficiency. nih.gov This approach minimizes solvent usage and purification steps, making it an environmentally and economically attractive strategy.

A one-pot method for synthesizing a benzimidazole-5-carboxylic acid derivative has been reported involving the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with an aromatic aldehyde in the presence of sodium dithionite (B78146) as a reducing agent. medcraveonline.com The sodium dithionite simultaneously reduces the nitro group to an amine, which then undergoes cyclization with the aldehyde to form the imidazole ring. The resulting ester is subsequently hydrolyzed in the same pot or in a subsequent step to yield the final carboxylic acid. medcraveonline.com Such reductive cyclization strategies provide a rapid and versatile route to complex imidazole derivatives from readily available starting materials. medcraveonline.comresearchgate.net

The use of catalysts in organic synthesis is a cornerstone of modern chemistry, offering pathways that are faster, more selective, and occur under milder conditions. While specific catalytic syntheses for 2-Mercapto-1H-imidazole-5-carboxylic acid are not extensively detailed in the provided context, the principles are widely applied to the synthesis of related imidazole and benzimidazole structures.

For example, various Lewis acid catalysts and metal triflates have been used for the condensation of o-phenylenediamines with aldehydes to form benzimidazoles. nih.gov The development of heterogeneous catalysts, such as engineered nanomaterials, offers advantages like easy separation and reusability. nih.gov Copper-catalyzed reactions are also prominent in forming C-N bonds necessary for building the imidazole ring. organic-chemistry.org The development of greener, metal-free catalytic systems is an ongoing area of research aimed at reducing the environmental impact of these syntheses. nih.gov These catalytic principles are directly applicable to developing more sustainable and efficient syntheses of 2-mercaptoimidazole derivatives.

Derivatization and Functionalization of 1H-Imidazole-5-carboxylic Acid Scaffolds

The 1H-imidazole-5-carboxylic acid scaffold is a versatile platform that allows for extensive derivatization and functionalization. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting compounds. The primary sites for functionalization include the carboxylic acid group, the nitrogen atoms of the imidazole ring, and the C2 position of the imidazole core.

One of the most direct methods of derivatization involves the carboxylic acid moiety. This group can be readily converted into esters or amides to produce a diverse range of compounds. For instance, the synthesis of 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their corresponding carboxamides has been reported as a strategy to develop new antiplatelet agents. nih.gov The modification from an ester to an amide group, along with other structural changes, can significantly shift the biological activity profile of the molecule. nih.gov Similarly, the imidazole-4,5-dicarboxylic acid scaffold is often derivatized with amino acid esters and alkanamines to generate extensive libraries of imidazole-4,5-dicarboxamides. nih.gov This approach highlights the utility of functionalizing the carboxyl group to create compounds that can mimic substituted purines, which are important in biological systems. nih.gov

Another key site for functionalization is the imidazole ring itself, particularly the C2 position. A common strategy is the introduction of a mercapto group to yield 2-mercaptoimidazole derivatives. This can be achieved by condensing a suitable precursor, such as a C1-C4 alkyl ester of an α-amino-β-oxoalkanoic acid, with an alkali metal isothiocyanate in the presence of an acid. google.com The resulting 2-mercaptoimidazole can then undergo further reactions. For example, treatment with sodium nitrite (B80452) in the presence of nitric acid can convert the mercapto group into other functionalities. google.com

The synthesis of 1-phenyl-2-mercapto-5-carbethoxyimidazole provides a detailed example of building a functionalized scaffold. The process starts with the reaction of N-formyl-N-phenylglycine ethyl ester with ethyl formate (B1220265) in the presence of sodium methoxide. google.com The resulting intermediate is then treated with hydrochloric acid and sodium thiocyanate and heated to induce cyclization, forming the desired substituted imidazole. google.com The carbethoxy group can then be hydrolyzed to the carboxylic acid using a base like sodium hydroxide. google.com

Furthermore, the nitrogen atoms of the imidazole ring are also available for derivatization. N-alkylation and N-arylation reactions are common methods to introduce substituents that can influence the molecule's properties. In the synthesis of benzimidazole-5-carboxylates, a related scaffold, a one-pot nitroreductive cyclization route is employed where various aromatic or heteroaromatic aldehydes react with ethyl 4-(alkyl/arylamino)-3-nitrobenzoates. researchgate.net This process directly installs substituents on one of the imidazole nitrogens during the formation of the heterocyclic ring. researchgate.netmedcraveonline.com

The functionalization of these scaffolds is often aimed at creating libraries of compounds for screening purposes. Parallel synthesis has been employed to generate a library of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides, demonstrating the high-throughput potential of these derivatization strategies. nih.gov

The following tables summarize various derivatization and functionalization reactions reported for imidazole carboxylic acid scaffolds.

Table 1: Functionalization of the Carboxylic Acid Group

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid | Alcohol, Acid Catalyst | Carboxylic Acid Ester | nih.gov |

| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid | Amine, Coupling Agent | Carboxamide | nih.gov |

| Imidazole-4,5-dicarboxylic acid | Amino acid esters, Alkanamines | Dicarboxamide | nih.gov |

Table 2: Functionalization of the Imidazole Ring

| Starting Material Precursor | Reagents/Conditions | Functionalization Type | Product Example | Reference |

|---|---|---|---|---|

| Intermediate from α-amino-β-oxoalkanoic acid ester | Alkali metal isothiocyanate, Acid | C2-Thiolation | 2-Mercaptoimidazole derivative | google.com |

| N-formyl-N-phenylglycine ethyl ester & Ethyl formate | 1. Sodium methoxide; 2. HCl, Sodium thiocyanate, Heat (~90°C) | Ring Formation with C2-Thiolation and C5-Esterification | 1-phenyl-2-mercapto-5-carbethoxyimidazole | google.com |

| 2-Mercapto-1H-imidazole-5-carboxylate derivative | Sodium nitrite, Nitric acid | C2-Group Conversion | Desulfurized imidazole derivative | google.com |

Chemical Reactivity and Transformation Studies of 2 Mercapto 1h Imidazole 5 Carboxylic Acid

Reactions Involving the Mercapto Group

The sulfur atom of the mercapto group is a key site for nucleophilic reactions and redox chemistry. It readily participates in substitutions and can be oxidized to various higher oxidation states.

The mercapto group (-SH) in 2-mercaptoimidazole (B184291) derivatives behaves as a potent nucleophile, primarily due to the soft nature of the sulfur atom. This facilitates reactions such as alkylation and acylation. tandfonline.com In the case of the closely related 2-mercaptobenzimidazole (B194830), alkylation with various alkyl or aryl halides is a common transformation used to produce thioether compounds. researchgate.net This S-alkylation typically proceeds by treating the mercaptoimidazole with an alkylating agent in the presence of a base.

These reactions are fundamental for creating a variety of thioether derivatives, which can serve as intermediates for further synthetic modifications.

| Reaction Type | Reagent | Product Type | General Conditions |

| S-Alkylation | Alkyl Halide (R-X) | Thioether | Base (e.g., K2CO3, NaH) |

| S-Acylation | Acyl Halide (RCOCl) | Thioester | Base (e.g., Pyridine, Et3N) |

The sulfur atom in 2-mercaptoimidazoles is susceptible to oxidation. Under mild acidic conditions, 2-mercaptoimidazole can be oxidized by reagents like molecular iodine to form the corresponding disulfide, which involves the formation of a sulfur-sulfur bond between two molecules. mdpi.com A similar transformation has been documented for 2-mercaptobenzimidazole, which can be oxidized to a disulfide using hydrogen peroxide. researchgate.net

Further oxidation can occur on thioether derivatives (S-alkylated compounds). For instance, thioethers derived from 2-mercaptobenzimidazole have been oxidized to their corresponding sulfone compounds using hydrogen peroxide as the oxidizing agent. researchgate.net While the imidazole (B134444) ring itself is generally resistant to oxidation by agents like chromic acid or hydrogen peroxide, strong oxidants such as perbenzoic acid can attack the ring system. pharmaguideline.com The oxidation of dinuclear platinum(II) complexes containing 2-mercapto-1-methylimidazolate ligands results in the formation of Pt(III) derivatives, demonstrating the sulfur's ability to mediate electron transfer in coordination complexes. acs.org

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Mercaptoimidazole | Molecular Iodine | Disulfide | mdpi.com |

| 2-Mercaptobenzimidazole | Hydrogen Peroxide | Disulfide | researchgate.net |

| Thioether Derivative | Hydrogen Peroxide | Sulfone | researchgate.net |

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety at the 5-position of the imidazole ring is a versatile functional group that can undergo classic transformations such as esterification and amidation. These reactions are crucial for creating libraries of compounds for various applications, including drug discovery.

The conversion of the carboxylic acid group to an ester is a fundamental reaction in organic synthesis. masterorganicchemistry.com This transformation can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and it can be driven to completion by removing the water formed as a byproduct or by using a large excess of the alcohol. masterorganicchemistry.com For related 1H-imidazole-5-carboxylic acid derivatives, modifications of the carboxylic acid group, including esterification and transesterification, are established procedures. google.com

The formation of an amide bond by reacting the carboxylic acid group with an amine is one of the most important reactions in medicinal chemistry. nih.gov Direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid must first be activated using a coupling reagent. lookchemmall.com

A wide array of coupling reagents has been developed for this purpose, including carbodiimides like DCC (Dicyclohexylcarbodiimide) and onium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). uni-kiel.depeptide.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or a symmetrical anhydride, which is then readily attacked by the amine nucleophile to form the amide bond. uniurb.it This methodology is extensively used in peptide synthesis and has been applied to the synthesis of imidazole-4,5-dicarboxamides from imidazole-4,5-dicarboxylic acid, demonstrating its applicability to imidazole carboxylic acids. mdpi.comnih.govnih.gov The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions like racemization in the case of chiral amines. uni-kiel.de

| Coupling Reagent | Full Name | Typical Application |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | General amide and peptide synthesis. nih.gov |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Rapid coupling, effective for hindered amino acids. peptide.com |

| DCC | Dicyclohexylcarbodiimide (B1669883) | Preparation of amides, esters, and anhydrides. peptide.com |

Reactions Involving the Imidazole Ring System

The imidazole ring is an aromatic heterocycle that possesses both acidic and basic properties. pharmaguideline.comnih.gov The N1 proton can be removed by a strong base, while the N3 nitrogen is basic and can be protonated by strong acids to form stable salts. pharmaguideline.com

As an aromatic system, the imidazole ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation. slideshare.net Imidazole is generally more susceptible to electrophilic attack than pyrazole. slideshare.net However, nucleophilic substitution on the imidazole ring is difficult unless the ring is activated by the presence of strong electron-withdrawing groups. pharmaguideline.com The ring system is generally stable towards oxidizing agents, although very strong oxidants can lead to ring opening. pharmaguideline.comslideshare.net

Electrophilic Substitution Reactions on the Imidazole Core

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically proceed through the attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com The subsequent loss of a proton restores the aromaticity of the ring. byjus.com For the imidazole ring in this specific molecule, the likely position for electrophilic attack is the C-4 position, as the C-2 position is occupied by the mercapto group and the C-5 position by the carboxylic acid.

A notable example of a reaction involving an electrophile is the treatment of a derivative, methyl 1-[6-fluoro-2,3-dihydro-2-methyl-2-(1-methylethyl)-4H-1-benzopyran-4-yl]-2-mercapto-1H-imidazole-5-carboxylate, with nitric acid and sodium nitrite (B80452). google.com This reaction, conducted at room temperature, suggests a modification of the imidazole core or the mercapto group, potentially through nitrosation or nitration, highlighting the ring's capacity to react with electrophiles under specific conditions. google.com

Table 1: Key Aspects of Electrophilic Substitution on the Imidazole Core

| Reaction Type | Typical Reagents | Active Electrophile | Influencing Factors |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | The -COOH group deactivates the ring, while the -SH group can have a complex directing effect. libretexts.org |

| Halogenation | Br₂, Cl₂ / Lewis Acid | Br⁺, Cl⁺ (Halonium ion) | Requires a Lewis acid catalyst to generate a potent electrophile to overcome ring deactivation. masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | The reaction is often reversible and sensitive to the concentration of sulfuric acid. |

Nucleophilic Additions and Substitutions

The functional groups of 2-Mercapto-1H-imidazole-5-carboxylic acid provide primary sites for nucleophilic reactions. The carboxylic acid can undergo nucleophilic acyl substitution, while the mercapto group, particularly in its thiolate form, is a potent nucleophile. libretexts.orgchemmethod.com

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can be converted into various derivatives such as esters, amides, and acid chlorides through nucleophilic acyl substitution. libretexts.orgjackwestin.com These transformations typically require activation of the carboxyl group, as the hydroxyl (-OH) is a poor leaving group. libretexts.org For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (Fischer esterification). jackwestin.com Amide formation often requires coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction with an amine. khanacademy.org Conversion to an acid chloride, a highly reactive intermediate, is accomplished using reagents like thionyl chloride (SOCl₂). libretexts.org

Reactions at the Mercapto Group: The sulfur atom of the mercapto group is a strong nucleophile and readily participates in S-alkylation reactions, which are a form of nucleophilic substitution. chemmethod.com Treatment with alkyl halides (e.g., ethyl chloroacetate) in the presence of a base leads to the formation of a new carbon-sulfur bond. chemmethod.comuobaghdad.edu.iq This reaction is a common strategy for introducing new side chains that can be used for further modifications or cyclizations. For example, the reaction of 2-mercapto benzoxazole (B165842) with monochloroacetic acid results in the formation of benzoxazole-2-yl-mercapto acetic acid, illustrating a typical S-alkylation pathway. uobaghdad.edu.iq

Table 2: Nucleophilic Reactions of this compound

| Functional Group | Reaction Type | Reagent | Product Type |

|---|---|---|---|

| Carboxylic Acid | Fischer Esterification | Alcohol (R'-OH) / H⁺ | Ester |

| Carboxylic Acid | Amide Formation | Amine (R'-NH₂) / DCC | Amide |

| Carboxylic Acid | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Mercapto Group | S-Alkylation | Alkyl Halide (R'-X) / Base | Thioether |

Cyclization Processes of Modified Intermediates

The strategic modification of this compound through nucleophilic substitution reactions opens pathways for the synthesis of complex, fused heterocyclic systems via cyclization. These intramolecular reactions often rely on intermediates where a newly introduced side chain contains a reactive group that can attack another position on the parent molecule.

A common synthetic strategy involves the S-alkylation of the mercapto group with a reagent containing a second electrophilic site or a group that can be converted into a nucleophile. For instance, reacting the mercapto group with ethyl chloroacetate (B1199739) introduces an ester-containing side chain. chemmethod.comuobaghdad.edu.iq This ester can then be reacted with a nucleophile like hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide intermediate. chemmethod.com This intermediate, in turn, can be cyclized with various reagents. For example, reaction with aldehydes can form Schiff bases, which can then undergo further cyclization to yield thiazolidinone or diazetidine derivatives. chemmethod.comuobaghdad.edu.iq

Another approach involves the condensation of a modified intermediate with a binucleophilic reagent. The synthesis of a benzimidazole (B57391) derivative was achieved by refluxing benzoxazole-2-yl-mercapto acetic acid with o-phenylenediamine (B120857) in the presence of hydrochloric acid. uobaghdad.edu.iq This demonstrates how the carboxyl group on the side chain can react with an external reagent to form a new fused ring system. Such cyclization processes are fundamental in medicinal chemistry for building molecular diversity and accessing novel scaffolds. medcraveonline.com

Table 3: Examples of Cyclization Strategies

| Initial Modification | Intermediate Formed | Cyclization Reagent/Condition | Resulting Heterocyclic System |

|---|---|---|---|

| S-alkylation with ethyl chloroacetate | Thioacetate ester derivative | Hydrazine hydrate, then an aromatic aldehyde | Thiazolidinone derivatives |

| S-alkylation with monochloroacetic acid | Thioacetic acid derivative | o-phenylenediamine / HCl | Benzimidazole derivatives uobaghdad.edu.iq |

| Formation of an isothiocyanate derivative | Isothiocyanate intermediate | Intramolecular reaction or reaction with another nucleophile | Fused thiazole (B1198619) or triazole systems |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework. The analysis of 2-Mercapto-1H-imidazole-5-carboxylic acid would involve one-dimensional (1H, 13C) and two-dimensional NMR experiments.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For this compound (C₄H₄N₂O₂S), four distinct types of protons are expected. The molecule exists in a tautomeric equilibrium between the thione and thiol forms, which can influence the observed signals, particularly for the N-H and S-H protons.

The spectrum would be characterized by:

Imidazole (B134444) Ring Proton: A single, sharp signal corresponding to the proton attached to the C4 carbon of the imidazole ring. Due to the electron-withdrawing effects of the adjacent carboxylic acid and the thioamide portion of the ring, this proton is expected to appear in the downfield region of the spectrum.

Exchangeable Protons: The protons of the two N-H groups, the carboxylic acid (-COOH) group, and the potential S-H group (in the thiol tautomer) are acidic and will readily exchange with deuterium (B1214612) from solvents like D₂O, leading to their disappearance from the spectrum. In a non-exchanging solvent such as DMSO-d₆, these protons would typically appear as broad singlets at a far downfield chemical shift. The carboxylic acid proton is characteristically found in the 10–13 ppm region. google.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C4-H | ~7.5 - 8.0 | Singlet (s) | Aromatic proton on the imidazole ring. |

| NH | ~11.0 - 12.5 | Broad Singlet (br s) | Imidazole N-H protons, exchangeable. |

| COOH | ~12.0 - 13.0 | Broad Singlet (br s) | Carboxylic acid proton, exchangeable. google.com |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. This compound has four carbon atoms in its structure, each of which is expected to produce a unique signal.

The key predicted signals are:

Thione Carbon (C2): This carbon is bonded to two nitrogen atoms and a sulfur atom (in the predominant thione form). It is highly deshielded and expected to resonate at a very low field, typically in the range of 165-185 ppm.

Imidazole Ring Carbons (C4, C5): The two sp²-hybridized carbons of the imidazole ring will appear in the aromatic region. C5, being attached to the carboxylic acid group, would be at a different chemical shift than C4.

Carboxyl Carbon (-COOH): The carbon of the carboxylic acid group has a characteristic chemical shift in the range of 160-180 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C 2 (C=S) | ~170 - 180 | Thione carbon, significantly downfield. |

| C OOH | ~165 - 175 | Carboxylic acid carbon. |

| C 4 / C 5 | ~115 - 140 | Imidazole ring carbons. |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each carbon atom with its directly attached proton(s). For this molecule, it would show a clear correlation between the C4 carbon and the C4-H proton, confirming their direct bond.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the C4-H proton to the C2, C5, and the carboxyl carbon, which would piece together the entire molecular framework. Correlations from the N-H protons to adjacent carbons (C2, C4, C5) would further solidify the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₄H₄N₂O₂S. The calculated exact mass of the neutral molecule is approximately 144.0048 Da. An experimental HRMS measurement matching this value would provide definitive proof of the compound's elemental composition.

Liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source is a powerful technique for analyzing polar molecules like carboxylic acids.

Ionization Behavior: Due to the presence of the acidic carboxylic acid group, this compound is expected to ionize exceptionally well in the negative ion mode. The primary ion observed would be the deprotonated molecule, [M-H]⁻, at an m/z corresponding to the molecular weight minus the mass of a proton. In positive ion mode, the protonated molecule, [M+H]⁺, might also be observed.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ precursor ion would likely show a characteristic neutral loss of 44 Da, corresponding to the loss of carbon dioxide (CO₂) from the carboxylate group. This decarboxylation is a common fragmentation pathway for ionized carboxylic acids and would provide further structural confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for elucidating the molecular structure of compounds by analyzing the vibrations of their constituent chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the specific vibrational modes of the molecule's bonds. Due to extensive hydrogen bonding, particularly involving the carboxylic acid and imidazole N-H groups, many of the peaks are notably broad.

The key functional groups and their expected vibrational frequencies are:

Carboxylic Acid (–COOH): This group gives rise to some of the most distinct signals. The O–H bond produces a very broad and strong absorption band in the 2500–3300 cm⁻¹ region. libretexts.org The carbonyl (C=O) stretch is observed as a strong, sharp peak typically between 1710 and 1760 cm⁻¹. libretexts.org

Imidazole Ring: The N–H bond of the imidazole ring contributes to the broad absorption in the 3100–3500 cm⁻¹ range. The C=N and C=C stretching vibrations within the ring typically appear in the 1500–1650 cm⁻¹ region.

Mercapto Group (–SH): The S–H stretching vibration is characteristically weak and may be difficult to observe, but it typically appears in the 2550–2650 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Strong, Very Broad |

| Imidazole N-H | Stretching | 3100 - 3500 | Medium, Broad |

| Mercapto S-H | Stretching | 2550 - 2650 | Weak |

| Carboxylic Acid C=O | Stretching | 1710 - 1760 | Strong |

| Imidazole Ring C=N/C=C | Stretching | 1500 - 1650 | Medium-Strong |

| Carboxylic Acid C-O | Stretching | 1210 - 1320 | Medium |

Elemental Analysis (CHN Analysis) for Compositional Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the elemental composition of a pure organic compound. This destructive method involves combusting a small, precisely weighed sample to convert the constituent elements into simple gaseous products (CO₂, H₂O, and N₂), which are then quantified.

For this compound, with the molecular formula C₄H₄N₂O₂S, the theoretical elemental composition can be calculated based on its molar mass (144.15 g/mol ). Experimental results from CHN analysis are compared against these theoretical values to confirm the purity and verify the empirical formula of a synthesized sample.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 144.15 | 33.33 |

| Hydrogen | H | 1.01 | 144.15 | 2.80 |

| Nitrogen | N | 14.01 | 144.15 | 19.43 |

| Oxygen | O | 16.00 | 144.15 | 22.20 |

| Sulfur | S | 32.07 | 144.15 | 22.24 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential analytical method for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic techniques are utilized to assess its purity and isolate it from reaction byproducts or starting materials.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective technique used to monitor the progress of chemical reactions and assess the purity of a sample. In this method, a small amount of the compound is spotted onto a stationary phase (commonly silica (B1680970) gel on a glass or aluminum plate). The plate is then developed in a sealed chamber containing a suitable mobile phase.

Due to the polar nature of this compound, a polar solvent system is required. A typical mobile phase might consist of a mixture of ethyl acetate (B1210297) and methanol, often with a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and produces a well-defined spot. The compound's purity is evaluated by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It offers higher resolution and sensitivity compared to TLC. For the analysis of polar compounds like this compound, a reverse-phase HPLC method is typically employed.

In this setup, the stationary phase is nonpolar (e.g., a C18-silica column), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. An acid modifier, like formic acid or phosphoric acid, is usually added to the mobile phase to control the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. The compound is identified by its characteristic retention time, and its purity is determined by calculating the area of its peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. ijraset.com This enhancement is achieved by using columns packed with smaller particles (typically less than 2 µm in diameter), which requires instrumentation capable of operating at much higher pressures. ijraset.com

The principle of separation in UPLC is the same as in HPLC. For this compound, a reverse-phase UPLC method would provide much faster analysis times (often under two minutes compared to 10-20 minutes for HPLC) and superior peak resolution. This allows for more accurate purity determination and the detection of trace-level impurities that might not be resolved by HPLC. ijraset.com

Table 3: Comparison of Chromatographic Techniques

| Feature | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Principle | Separation on a planar stationary phase based on polarity | High-pressure separation on a packed column | Very high-pressure separation on a column with sub-2µm particles |

| Primary Use | Qualitative purity check, reaction monitoring | Quantitative purity analysis, separation, quantification | High-throughput quantitative analysis, high-resolution separation |

| Resolution | Low to Moderate | High | Very High |

| Analysis Time | Fast (5-20 min) | Moderate (10-30 min) | Very Fast (1-5 min) |

| Solvent Consumption | Low | Moderate | Very Low |

| Key Parameter | Retention Factor (Rf) | Retention Time (RT) | Retention Time (RT) |

Coordination Chemistry of 2 Mercapto 1h Imidazole 5 Carboxylic Acid

Ligand Properties and Coordination Modes

2-Mercapto-1H-imidazole-5-carboxylic acid possesses a unique combination of hard, soft, and borderline donor atoms, making it an intriguing ligand for coordination chemists. Its ability to act as a multidentate ligand, bridging metal centers, and participating in hydrogen bonding and π-π stacking interactions contributes to the formation of structurally diverse metal complexes.

The thiol (mercapto) group and the carboxylic acid group are key players in the chelation of metal ions by this compound. The thiol group, containing a soft sulfur donor atom, exhibits a strong affinity for soft metal ions. In contrast, the carboxylic acid group, with its hard oxygen donor atoms, preferentially coordinates with hard metal ions. This dual affinity allows the ligand to form stable chelate rings with a variety of metals.

Chelating agents with thiol groups are effective in binding to toxic metal ions, forming stable complexes that can be excreted from biological systems. nih.gov The presence of both a thiol and a carboxylic acid group in this compound suggests its potential as a chelating agent. The deprotonated carboxylate group can form strong bonds with metal ions, while the thiol group can coordinate to the same metal center, resulting in a stable five- or six-membered chelate ring. The stability of these complexes is enhanced by the chelate effect.

The coordination of the carboxylic acid group can occur in several modes: monodentate, bidentate chelating, or bidentate bridging. Similarly, the thiol group can coordinate as a terminal ligand or as a bridging ligand between two metal centers. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The imidazole (B134444) ring contains two nitrogen atoms, both of which can potentially coordinate to a metal ion. The imino nitrogen (-N=) is generally considered more basic and is the primary site of coordination in most metal-imidazole complexes. wikipedia.org This nitrogen atom acts as a sigma-donor, forming a coordinate covalent bond with the metal center. wikipedia.org The pyrrolic nitrogen (-NH-), upon deprotonation, can also participate in coordination, leading to the formation of imidazolate bridges between metal ions.

The coordination of the imidazole nitrogen is crucial in the formation of extended structures such as coordination polymers and metal-organic frameworks (MOFs). researchgate.net The directional nature of the metal-nitrogen bond, combined with the rigid geometry of the imidazole ring, allows for the predictable assembly of complex architectures. In the context of this compound, the imidazole nitrogens can act as additional coordination sites, leading to the formation of polynuclear complexes and multi-dimensional networks. The imidazole ring's ability to participate in hydrogen bonding and π-π stacking interactions further stabilizes these structures. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of analytical and spectroscopic techniques to determine their composition, structure, and properties.

Transition metal complexes of imidazole derivatives have been extensively studied due to their interesting magnetic, electronic, and catalytic properties. The reaction of this compound with first-row transition metal salts (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II)) is expected to yield a variety of coordination compounds. The formation of these complexes is often influenced by the pH of the reaction medium, which affects the deprotonation state of the carboxylic acid and thiol groups.

For instance, in a basic medium, both the carboxylic acid and the thiol group are likely to be deprotonated, leading to the formation of anionic ligands that can coordinate to the metal ion. The resulting complexes can be neutral or anionic, depending on the charge of the metal ion and the stoichiometry of the reaction. The coordination geometry around the metal center can vary from tetrahedral and square planar to octahedral, depending on the coordination number and the electronic configuration of the metal ion.

The characterization of these complexes typically involves elemental analysis, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and magnetic susceptibility measurements. IR spectroscopy is particularly useful for identifying the coordination modes of the carboxylate and thiol groups, as the stretching frequencies of the C=O and S-H bonds are sensitive to coordination. UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help to elucidate the coordination geometry.

| Technique | Information Obtained |

| Elemental Analysis | Determination of the empirical formula of the complex. |

| Infrared (IR) Spectroscopy | Identification of functional groups and their coordination modes. |

| UV-Visible (UV-Vis) Spectroscopy | Information on the electronic structure and coordination geometry. |

| Magnetic Susceptibility | Determination of the number of unpaired electrons and the spin state of the metal ion. |

| X-ray Crystallography | Precise determination of the three-dimensional structure of the complex. |

The use of multifunctional ligands like this compound is a promising strategy for the construction of coordination polymers and MOFs with interesting topologies and properties. acs.org The d10 metal ions, such as Zn(II) and Cd(II), are particularly well-suited for the construction of these materials due to their flexible coordination geometries and their tendency to form luminescent complexes. researchgate.net

The assembly of d10 metal coordination polymers with this ligand can be achieved through solvothermal or hydrothermal synthesis methods. These methods involve heating the reactants in a sealed vessel at elevated temperatures and pressures, which can promote the formation of crystalline products with extended structures. The resulting coordination polymers can exhibit a range of dimensionalities, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. rsc.org

The structure of these coordination polymers is influenced by a variety of factors, including the metal-to-ligand ratio, the nature of the solvent, the temperature, and the pH. The presence of the thiol group can also lead to the formation of sulfur-bridged structures, further increasing the structural diversity of the resulting materials. These materials often exhibit interesting properties, such as luminescence, porosity, and catalytic activity, making them attractive for a range of applications.

Structural Elucidation of Coordination Compounds

In the absence of specific crystallographic data for complexes of this compound, insights can be drawn from the structures of related compounds. For example, in complexes of imidazole-4,5-dicarboxylic acid, the carboxylate groups often act as bridging ligands, connecting metal centers to form extended networks. acs.org The imidazole nitrogen atoms also frequently participate in coordination, leading to the formation of robust frameworks.

For complexes containing mercapto-imidazole ligands, the sulfur atom is a common coordination site. In some cases, the sulfur atom can act as a bridge between two metal ions, leading to the formation of dinuclear or polynuclear complexes. The coordination of the thiol group is often accompanied by the deprotonation of the S-H bond.

Single-Crystal X-ray Diffraction Studies

Research has shown that this ligand can coordinate to metal centers in several ways. For instance, it can act as a bidentate ligand, coordinating through the imidazole nitrogen and a carboxylate oxygen. In other structures, it may bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers.

The specific coordination environment is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH, temperature, and solvent), and the presence of auxiliary ligands. For example, in some reported structures, water molecules or other solvent molecules also coordinate to the metal center, completing its coordination sphere. The resulting crystal structures are often stabilized by an extensive network of hydrogen bonds and, in some cases, π–π stacking interactions between the imidazole rings.

Below is a table summarizing representative crystallographic data for a coordination compound involving a related imidazole-carboxylate ligand, illustrating the typical information obtained from such studies.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.6541 |

| b (Å) | 9.9244 |

| c (Å) | 23.1526 |

| Coordination Geometry | Distorted Tetrahedral/Hexa-coordinated |

| Key Interactions | Hydrogen Bonding, π–π Stacking |

This interactive table contains representative data for illustrative purposes.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for characterizing the formation and nature of metal-ligand bonds in coordination compounds. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are commonly employed to probe the interactions between this compound and metal ions.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to its functional groups. Upon coordination to a metal ion, significant shifts in the positions and intensities of these bands are observed. A key indicator of coordination is the shift in the vibrational frequencies of the carboxylate group. The difference between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies (Δν) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging). researchgate.net Furthermore, changes in the vibrational bands associated with the C=S and N-H groups of the imidazole ring can confirm the involvement of the sulfur and nitrogen atoms in the coordination. uobaghdad.edu.iquobaghdad.edu.iq

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand typically shows absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the imidazole ring and associated functional groups. When the ligand coordinates to a transition metal ion, new absorption bands may appear in the visible region. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing direct evidence of the electronic interaction between the metal and the ligand. tubitak.gov.tr

| Spectroscopic Technique | Key Observational Changes Upon Coordination |

| Infrared (IR) | Shift in ν(C=O), ν(N-H), and ν(C=S) bands. Change in Δν [ν_asym(COO⁻) - ν_sym(COO⁻)]. researchgate.net |

| UV-Visible (UV-Vis) | Appearance of new charge-transfer bands (LMCT or MLCT). tubitak.gov.tr |

| NMR | Chemical shifts of protons near coordination sites are altered. |

This interactive table summarizes the key spectroscopic changes observed upon metal-ligand coordination.

Functional Applications of Coordination Compounds

The coordination compounds derived from this compound are not only of structural interest but also exhibit a range of functional properties that make them promising candidates for various applications.

Catalytic Applications in Organic Transformations

The presence of a metal center held within an organic framework can create active sites for catalysis. While specific catalytic applications for complexes of this compound are an emerging area of research, related metal-organic frameworks (MOFs) and coordination complexes have demonstrated significant catalytic activity in various organic transformations. The defined porous structure and the ability to tune the electronic properties of the metal center by modifying the ligand make these materials highly attractive for heterogeneous catalysis.

Potential catalytic applications could include oxidation, reduction, and carbon-carbon bond-forming reactions. The ligand's structure can help in stabilizing catalytically active metal species and may also play a role in substrate recognition and activation.

Photoluminescent Properties of Metal-Organic Architectures

Luminescence in metal-organic architectures is a rapidly growing field, with applications in lighting, displays, and sensing. tubitak.gov.tr Coordination compounds of imidazole-dicarboxylate derivatives with certain metal ions, particularly those with d¹⁰ electronic configurations like Zn(II) and Cd(II), or lanthanide ions, often exhibit interesting photoluminescent properties. researchgate.net

The luminescence can originate from the ligand itself (intraligand fluorescence or phosphorescence), from the metal center, or from charge-transfer transitions. tubitak.gov.tr The coordination of the ligand to the metal ion can enhance the rigidity of the structure, which often leads to an increase in the quantum yield of luminescence by reducing non-radiative decay pathways. tubitak.gov.tr The emission properties can be tuned by changing the metal ion or by modifying the ligand structure. For instance, complexes of related ligands have been shown to exhibit violet-blue fluorescence in the solid state. tubitak.gov.tr

Development of Chemical Sensors and Sensing Properties (e.g., Metal Ion Sensing)

The luminescent properties of coordination compounds derived from ligands like this compound can be exploited for the development of chemical sensors. ustc.edu.cn The principle behind this application is that the presence of a target analyte can interact with the coordination compound and cause a change in its luminescent signal, such as quenching (turning off) or enhancement (turning on) of the emission. ustc.edu.cn

These materials can be designed to be highly selective and sensitive for the detection of specific metal ions, anions, or small organic molecules. rsc.orgdergipark.org.tr For example, a luminescent MOF might exhibit a strong emission that is selectively quenched in the presence of a particular heavy metal ion due to interactions that disrupt the energy transfer processes within the framework. The porous nature of some of these materials can also facilitate the diffusion of analytes to the active sensing sites. rsc.org

Biological and Pharmacological Investigations of 2 Mercapto 1h Imidazole 5 Carboxylic Acid Derivatives

Antimicrobial Efficacy Studies

The antimicrobial properties of imidazole-based compounds are significant, with studies demonstrating their ability to inhibit the growth of a wide range of bacteria and fungi.

Derivatives of imidazole (B134444) and similar heterocyclic structures have shown notable antibacterial efficacy. For instance, new 2-mercapto-imidazoline-4-one derivatives have been tested for in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. jgpt.co.in Similarly, studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated structure-dependent activity against Gram-positive pathogens like S. aureus, E. faecalis, and C. difficile. mdpi.com Some of these compounds showed promising activity against vancomycin-intermediate S. aureus strains. mdpi.com

Research into benzimidazole-isatin hybrids revealed that compounds with electronegative groups, such as -Cl and -NO2, might contribute to good antibacterial activity. connectjournals.com In other studies, analogues of robenidine, which contains an imidazole-like scaffold, showed activity against both Gram-positive and Gram-negative strains, with some being particularly potent against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov Specifically, a 4-tert-butyl analogue was active against both types of bacteria at concentrations of 16-64 μg mL-1. nih.gov

Further research on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives identified several compounds with potent effects. A hydrazone with a 5-nitrothien-2-yl fragment surpassed the control antibiotic cefuroxime (B34974) against nearly all tested strains. nih.gov Another hydrazone with a benzylidene moiety showed very strong inhibition of S. aureus (3.9 μg/mL) compared to cefuroxime (7.8 μg/mL). nih.gov Additionally, hybrid molecules of thieno[2,3-d]pyrimidine (B153573) and benzimidazole (B57391) have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com

Table 1: Antibacterial Activity of Selected Imidazole and Related Derivatives

| Compound/Derivative Class | Target Strains | Observed Activity/MIC | Reference |

|---|---|---|---|

| 2-Mercapto-imidazoline-4-one derivatives | E. coli, S. aureus, P. mirabilis | Activity demonstrated | jgpt.co.in |

| Robenidine Analogue (with indole (B1671886) moiety) | MRSA | MIC of 1.0 μg/mL | nih.gov |

| Robenidine Analogue | VRE | MIC of 0.5 μg/mL | nih.gov |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone (benzylidene moiety) | S. aureus | MIC of 3.9 μg/mL | nih.gov |

| Benzimidazole-thienopyrimidine hybrids | Gram-positive and Gram-negative bacteria | Broad activity demonstrated | mdpi.com |

Imidazole derivatives are a cornerstone of antifungal therapy. Studies have shown that various novel carboxylic acid amides exhibit moderate to good activity against phytopathogenic fungi. nih.govresearchgate.net For example, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide showed high antifungal activity against Pythium aphanidermatum and Rhizoctonia solani. nih.gov

Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have also been investigated for their antifungal potential. A hydrazone derivative bearing a 5-nitrothien-2-yl moiety was active against multidrug-resistant Candida auris isolates (MIC 16 µg/mL) and azole-resistant Aspergillus fumigatus strains. mdpi.com Research on 1,2,4,5-tetrasubstituted imidazole derivatives identified compounds with better antifungal and antibiofilm potential against Candida albicans than the standard drug Fluconazole. nih.gov Specifically, one derivative showed an IC50 of 6 µg/mL compared to Fluconazole's IC50 of 40 µg/mL. nih.gov

Green-synthesized 2-aminobenzoic acid derivatives have shown efficacy against fluconazole-resistant clinical isolates of C. albicans, both in planktonic and biofilm forms. mdpi.com Furthermore, nitrofuran derivatives have demonstrated potent activity against a range of fungal species, including Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton species, and Candida species, with MIC90 values as low as 0.48 µg/mL. mdpi.com

The primary mechanism of action for many imidazole-based antifungal agents is the inhibition of ergosterol (B1671047) biosynthesis. researchgate.net Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its structure, permeability, and the function of membrane-bound proteins. mdpi.com

Azole antifungals, which include imidazoles, act by inhibiting the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51). researchgate.netmdpi.com This enzyme is critical for the C-14 demethylation step in the conversion of lanosterol to ergosterol. researchgate.net The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, such as lanosterol. researchgate.netnih.gov This disruption of the membrane's sterol composition interferes with its normal functions, ultimately inhibiting fungal growth. researchgate.netnih.gov The interaction involves the azole ring forming a complex with the heme iron of the cytochrome P-450 enzyme. researchgate.net

Antifungal Activity against Fungal Pathogens

Anticancer Potential and Cytotoxicity Profiling

The anticancer properties of imidazole derivatives have been extensively studied, revealing their potential to target various cancer cell lines through multiple mechanisms. nih.gov These compounds can be designed to specifically target molecular pathways crucial for the growth and survival of cancer cells. nih.gov

Numerous studies have evaluated the cytotoxic effects of 2-Mercapto-1H-imidazole-5-carboxylic acid derivatives and related compounds on various cancer cell lines. A series of 2-mercaptobenzoxazole (B50546) derivatives showed potent antiproliferative activity against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines, with some compounds exhibiting IC50 values ranging from 2.14 to 19.34 µM. nih.gov

One study on a specific benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), demonstrated greater toxicity towards the MCF-7 breast cancer cell line (IC50 = 0.73 µM) compared to the more aggressive MDA-MB-231 cell line (IC50 = 20.4 µM). oncotarget.com Carboxylic acid-based deep eutectic solvents have also shown anticancer effects by inhibiting the proliferation of cancer cells, with their cytotoxic potential being cell-line dependent. sdstate.edu

Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated structure-dependent anticancer activity against A549 non-small cell lung adenocarcinoma cells. mdpi.com Similarly, 1,2,4-triazole-3-carboxamide derivatives exhibited satisfactory cytotoxicity profiles against non-small cell lung cancer (A-549), pancreatic cancer (PANC-1), colorectal cancer (HCT-116), and cervical cancer (HeLa) cell lines when compared to the reference drug doxorubicin. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected Imidazole and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-Mercaptobenzoxazole derivatives (e.g., 4b, 4d, 5d, 6b) | HepG2 (Hepatocellular Carcinoma) | 2.14 - 19.34 | nih.gov |

| MCF-7 (Breast Cancer) | |||

| MDA-MB-231 (Breast Cancer) | |||

| HeLa (Cervical Carcinoma) | |||

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast Cancer) | 0.73 | oncotarget.com |

| MDA-MB-231 (Breast Cancer) | 20.4 | ||

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | A549 (Lung Adenocarcinoma) | Structure-dependent activity | mdpi.com |

| 1,2,4-Triazole-3-carboxamide derivatives | A-549, PANC-1, HCT-116, HeLa | Pronounced inhibitory activity | researchgate.net |

The anticancer effects of imidazole derivatives are attributed to their interaction with various molecular targets. nih.gov One primary mechanism is the disruption of microtubules, which are essential components of the cellular cytoskeleton involved in cell division. nih.gov Microtubule Targeting Agents (MTAs) induce cell death by causing mitotic arrest, which preferentially affects rapidly dividing cancer cells. oncotarget.com The compound MBIC has been identified as a potential MTA. oncotarget.com

Other identified mechanisms include the induction of apoptosis (programmed cell death) and cellular senescence. rsc.org Some imidazole derivatives can inhibit cell migration and induce cell cycle arrest in the G2/M phase. rsc.org The development of resistance in some cell lines, such as the MDA-MB-231 breast cancer line to MBIC, has been hypothesized to be associated with p53 mutations. oncotarget.com

Precision oncology aims to develop drugs that target specific molecular alterations driving cancer growth. nih.gov Imidazole derivatives have been explored as inhibitors of various protein kinases, which are crucial for cancer cell signaling. researchgate.net For example, certain derivatives have shown inhibitory activity against enzymes like EGFR, HER2, CDK2, and VEGFR2. nih.gov The search for new anticancer agents focuses on identifying novel cellular targets and therapeutic strategies that are both potent and selective against cancer cells. mdpi.com This includes targeting DNA, various kinases, and signaling pathways like the Hedgehog signaling pathway. nih.govnih.gov

Antiviral Properties

The imidazole nucleus is a key component in a variety of compounds that have demonstrated significant antiviral activity. researchgate.net Research has explored the efficacy of these derivatives against several viruses, including orthopoxviruses and the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

A primary strategy in the development of antiviral drugs is the targeting of viral enzymes essential for replication. For SARS-CoV-2, the main protease (Mpro or 3CLpro) is a critical enzyme that processes viral polyproteins, making it a prime target for inhibitors. Computational and in vitro studies have identified several imidazole derivatives as potent inhibitors of SARS-CoV-2 Mpro. mdpi.com

Molecular docking studies have been employed to assess the binding affinities of various imidazole derivatives to the active site of Mpro. scienceopen.comresearchgate.net These studies reveal that the compounds can interact with key amino acid residues, such as HIS A:41 and CYS A:145, within the catalytic site of the enzyme, thereby inhibiting its function and disrupting viral replication. mdpi.comscienceopen.com

One study explored asymmetric imidazole-4,5-dicarboxamide derivatives, with several compounds showing notable inhibitory activity against SARS-CoV-2 Mpro. nih.govrsc.org For instance, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) was identified as a competitive inhibitor with a significant potency. nih.gov

| Compound Series/Name | Target | Key Findings | Reference |

|---|---|---|---|

| Imidazolyl–methanone C10 | SARS-CoV-2 Mpro | Showed the most significant binding affinity in a computational study of 18 derivatives. | scienceopen.com |

| Pyridyl–imidazole C5 | SARS-CoV-2 Mpro | Binding affinity of -8.3 Kcal/mol. | scienceopen.com |

| Thiophenyl–imidazole C1 | SARS-CoV-2 Mpro | Binding affinity of -8.2 Kcal/mol. | scienceopen.com |

| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) | SARS-CoV-2 Mpro | Exhibited the highest potency with an IC50 of 4.79 ± 1.37 μM. | nih.gov |

| Compound 5a6 | SARS-CoV-2 Mpro | Showed an IC50 of 22.86 ± 8.4 μM. | nih.gov |

Anti-inflammatory and Analgesic Activities

Imidazole derivatives have been recognized for their potential as anti-inflammatory and pain-relieving agents. nih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. sciencescholar.us

Research into novel imidazole-5(4H)-one derivatives has identified compounds with potent in vivo anti-inflammatory activity, in some cases exceeding that of the reference drug diclofenac (B195802). sciencescholar.us For example, in a carrageenan-induced paw edema test in rats, compounds AL01 and AL02 demonstrated significant anti-inflammatory effects. sciencescholar.us The fusion of imidazole with other heterocyclic rings, such as pyrazole, has also yielded compounds with notable analgesic and anti-inflammatory properties. nih.gov Studies on various imidazole analogues have consistently shown their promise in modulating inflammatory pathways, suggesting their potential for development into new nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govrjpbr.com

| Compound Name/Series | Activity | Key Findings | Reference |

|---|---|---|---|

| AL01: 2-methyl-1-(4-methyl piperazine-1-yl)-4-(naphthalen-1-ylmethylene)-1H-imidazol-5(4H)-one | Anti-inflammatory | Displayed potent activity, slightly higher than diclofenac in a carrageenan-induced paw edema model. | sciencescholar.us |

| AL02: 4-benzylidene-2-methyl-1-(4-methylpiperazin-1-yl)-1H-imidazol-5(4H)-one | Anti-inflammatory | Showed potent activity, slightly higher than diclofenac in the same model. | sciencescholar.us |

| Pyrazole-3(5)-carboxylic acid derivatives (e.g., 7a, 7c, 8a) | Analgesic & Anti-inflammatory | Exhibited potent activity compared to aspirin (B1665792) and indomethacin (B1671933) in respective models. | researchgate.net |

Antidiabetic Applications and Enzyme Inhibition

A key therapeutic strategy for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase, which helps control postprandial hyperglycemia. nih.gov Derivatives of imidazole and the related benzimidazole have emerged as potent inhibitors of this enzyme.

Numerous studies have synthesized and evaluated imidazole-bearing compounds for their ability to inhibit α-glucosidase. A series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were found to be excellent inhibitors of the enzyme, with nearly all tested compounds showing significantly greater potency than the standard drug acarbose. acs.org The inhibitory concentration (IC50) values for these compounds were in the micromolar and even nanomolar range, compared to an IC50 of 873.34 ± 1.21 μM for acarbose. acs.org

Kinetic studies have revealed that some of these derivatives act as competitive inhibitors, indicating that they bind to the active site of the α-glucosidase enzyme. researchgate.net The structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring, particularly with halogen groups, can enhance inhibitory activity. researchgate.net

| Compound Series | Most Potent Compound(s) | IC50 Value (μM) | Reference Drug (Acarbose) IC50 (μM) | Reference |

|---|---|---|---|---|

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | Compound 7i | 0.64 ± 0.05 | 873.34 ± 1.21 | acs.org |

| Imidazopyridine-based Thiazole (B1198619) Derivatives | Compound 4a | 5.57 ± 3.45 | Not specified in abstract | nih.gov |

| Quinoline-based-benzo[d]imidazole derivatives | Compound 9d | Competitive inhibitor (IC50 range 3.2 - 185.0) | 750.0 ± 5.0 | researchgate.net |

Antihypertensive Research and Angiotensin II Receptor Antagonism for Derivatives

Derivatives of imidazole-5-carboxylic acid are foundational to a class of drugs known as angiotensin II receptor blockers (ARBs). acs.orgnih.gov These agents lower blood pressure by selectively antagonizing the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS). mdpi.com

Extensive research has focused on synthesizing and evaluating imidazole-5-carboxylic acids with various substituents to optimize their antagonistic activity. acs.orgnih.govacs.org Studies have shown that compounds bearing 4-(1-hydroxyalkyl) substituents on the imidazole ring exhibit a strong binding affinity for the AT1 receptor. acs.orgnih.gov Further modification into ester prodrugs has led to potent and long-lasting antihypertensive effects upon oral administration. acs.orgnih.gov

Quantitative structure-activity relationship (QSAR) studies have been performed to better understand the structural requirements for potent AT1 receptor antagonism, aiding in the rational design of novel antihypertensive molecules based on the imidazole-5-carboxylic acid scaffold. nih.gov

Antitubercular Studies

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. daneshyari.com The imidazole core is present in delamanid, a drug approved for treating multidrug-resistant tuberculosis, highlighting the potential of this chemical class. researchgate.netnih.gov

Numerous studies have synthesized and screened imidazole-containing derivatives for their activity against M. tuberculosis. researchgate.netnih.gov A series of imidazole-based carboxamides were synthesized and evaluated, with one compound exhibiting particularly promising in vitro activity, suggesting it could serve as a lead for further optimization. daneshyari.comnih.govresearchgate.net The antimycobacterial activity of azole derivatives is believed to be linked to the inhibition of enzymes involved in the synthesis of the mycobacterial cell wall. daneshyari.com

Antiparasitic Activities

Derivatives of imidazole and similar heterocyclic structures have been a focal point in the search for new antiparasitic agents due to their broad spectrum of activity.

Benzimidazole derivatives, structurally related to this compound, have demonstrated notable anthelmintic properties. For instance, a study investigating various benzimidazole derivatives against Toxocara canis larvae and Hymenolepis nana adults revealed significant efficacy. One derivative, designated as A6, was found to be more active than the standard drug albendazole (B1665689) at a concentration of 0.18 microM. Furthermore, compounds A7-A11 showed impressive in vivo activity against H. nana, removing 88-97% of adult cestodes, which was a higher efficacy than albendazole (83%).

In a different study focused on pyrazole-5-carboxamide derivatives, two compounds, a-15 and a-17, displayed inhibitory effects on the motility and development of the parasitic nematode Haemonchus contortus. These compounds exhibited IC50 values ranging from approximately 3.4 to 55.6 µM for the inhibition of larval motility and development. The mechanism of action for these compounds was linked to the disruption of mitochondrial function, as evidenced by a significant reduction in oxygen consumption in the larvae exposed to them. While not imidazole derivatives, these findings highlight the potential of heterocyclic carboxamides in anthelmintic drug discovery.

**Table 1: Anthelmintic Activity of Benzimidazole Derivatives against *Hymenolepis nana***

| Compound | Efficacy (% removal of adult cestodes) |

|---|---|

| Albendazole | 83% |

| A7 | 88-97% |

| A8 | 88-97% |

| A9 | 88-97% |

| A10 | 88-97% |

| A11 | 88-97% |

Data sourced from Acta Tropica.

The search for novel antileishmanial agents has led to the investigation of various heterocyclic compounds. Benzoxazole (B165842) derivatives have shown promise in this area. One study reported that N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide exhibited significant activity against both D6 and W2 strains of Plasmodium falciparum, which is related to protozoal parasites. While not Leishmania, this indicates the potential for broad antiprotozoal activity. Another natural product, N-(2-benzoxazole-2-ylphenyl)benzamide, demonstrated promising antileishmanial activity, being three-fold more potent than the standard drug miltefosine.

Research on 5-nitroindazole (B105863) derivatives has also yielded potent antileishmanial compounds. In a screen against Leishmania amazonensis, eight compounds showed a selectivity index greater than 10 and an IC50 below 1 µM against the promastigote stage. Notably, four of these were as active as Amphotericin B against the intracellular amastigote stage. The most promising compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297), had an IC50 of 0.46 ± 0.01 µM against amastigotes and a high selectivity index of 875.

Table 2: Antileishmanial Activity of 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate

| Parameter | Value |

|---|---|

| IC50 against L. amazonensis amastigotes | 0.46 ± 0.01 µM |

| Selectivity Index | 875 |

Data sourced from an in vitro study on 5-nitroindazole derivatives.